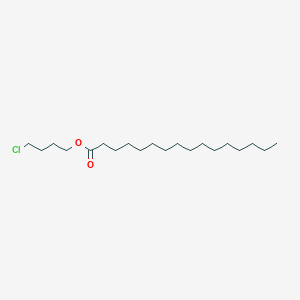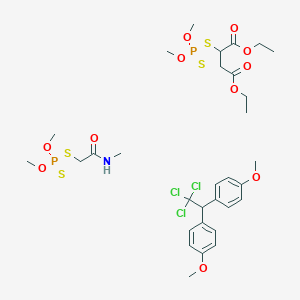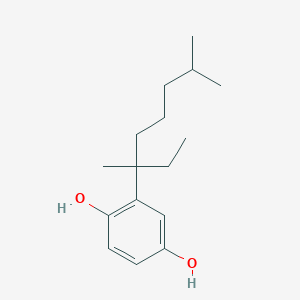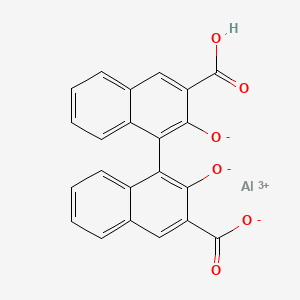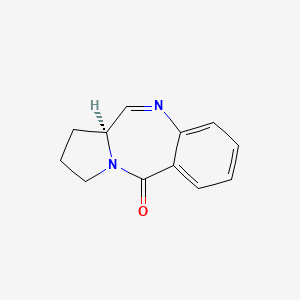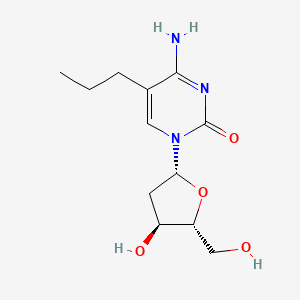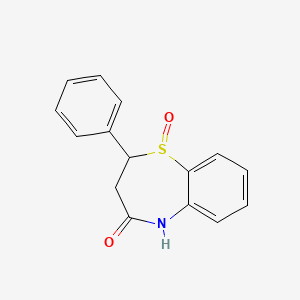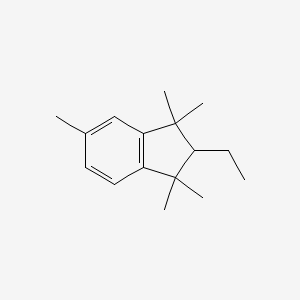
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt is a chemical compound with the molecular formula C17H12NNaO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is known for its applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring system, a carboxamide group, and a phenyl group, making it a versatile molecule for research and industrial purposes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt typically involves the condensation of 2-hydroxy-3-naphthoic acid with aniline in the presence of a condensing agent such as phosphorus trichloride. The reaction is carried out in a solvent like chlorobenzene or toluene. The process involves neutralization, distillation, filtration, and drying to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, amines, alcohols, and quinones. These products are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds .
科学研究应用
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a coupling component in the synthesis of azo dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-: This compound has a similar structure but with a methyl group on the phenyl ring.
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-: This derivative contains methoxy groups on the phenyl ring.
2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-: This compound features a naphthalenyl group instead of a phenyl group.
Uniqueness
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its monosodium salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
属性
CAS 编号 |
68556-06-9 |
|---|---|
分子式 |
C17H12NNaO2 |
分子量 |
285.27 g/mol |
IUPAC 名称 |
sodium;3-(phenylcarbamoyl)naphthalen-2-olate |
InChI |
InChI=1S/C17H13NO2.Na/c19-16-11-13-7-5-4-6-12(13)10-15(16)17(20)18-14-8-2-1-3-9-14;/h1-11,19H,(H,18,20);/q;+1/p-1 |
InChI 键 |
JKGIEFOEBSORIY-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2[O-].[Na+] |
相关CAS编号 |
92-77-3 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14467081.png)
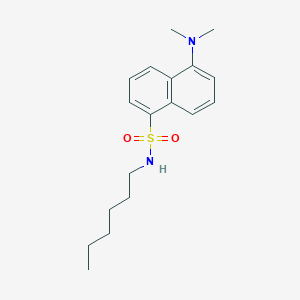
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-(1-oxopropoxy)ethyl]amino]-](/img/structure/B14467090.png)
